![molecular formula C8H12N6 B2425820 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole CAS No. 1005614-85-6](/img/structure/B2425820.png)
5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole
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Overview
Description
3,5-Dimethyl-1H-pyrazol is a white solid that dissolves well in polar organic solvents . Tetrazole is a class of heterocyclic compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom.
Synthesis Analysis
The synthesis of pyrazole-based compounds often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The synthesis of tetrazole compounds typically involves the reaction of azides with nitriles .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as NMR spectroscopy . The exact structure would depend on the specific substituents attached to the pyrazole and tetrazole rings.Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including nucleophilic substitutions . Tetrazole compounds are known for their reactivity towards electrophiles due to the presence of multiple nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific substituents. For example, the solubility of these compounds in different solvents can vary depending on the nature of the substituents .Scientific Research Applications
Synthesis and Characterization
The compound 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole and its derivatives have been the focus of synthesis and characterization studies in the field of heterocyclic chemistry. For instance, efficient synthesis methods have been developed for creating a series of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles via cycloaddition reactions, offering valuable insights into the structural aspects of these compounds (Santos et al., 2012). Additionally, various derivatives of 3,5-dimethyl-1H-pyrazole have been synthesized and characterized, highlighting the compound's adaptability in forming diverse heterocyclic structures with potential biological activities (Al-Smaisim, 2012).
Biological Activity
The derivatives of 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole have exhibited promising biological activities. Studies have demonstrated their significant antibacterial and antifungal properties, offering potential applications in treating and managing microbial infections (Al-Smaisim, 2012). Moreover, these compounds have shown good antioxidant activity, suggesting their role in combating oxidative stress-related disorders (Govindaraju et al., 2012).
Catalytic and Ligand Applications
In the realm of catalysis and ligand synthesis, derivatives of this compound have been used to develop new pyrazole–tetrazole molecules with vasorelaxant properties, offering insights into cardiovascular therapeutics (Cherfi et al., 2021). Furthermore, these compounds have been employed in the synthesis of organometallic complexes with potential applications in ethylene oligomerization, showcasing their versatility in chemical manufacturing processes (Ainooson et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-6-5-7(2)14(11-6)4-3-8-9-12-13-10-8/h5H,3-4H2,1-2H3,(H,9,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJUYGUYCCHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NNN=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole |
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